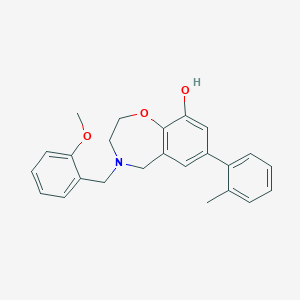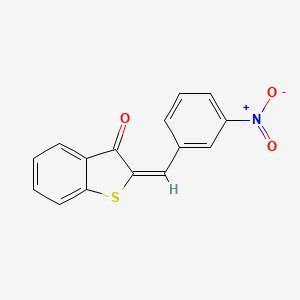![molecular formula C16H25N3O4S B5368976 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide](/img/structure/B5368976.png)
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide, also known as MDPV, is a synthetic cathinone that was initially developed as a potential medication for the treatment of depression and obesity. However, due to its potent psychoactive effects, it has become a popular recreational drug and has been classified as a Schedule I controlled substance in many countries. In
Wirkmechanismus
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide acts as a potent reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This leads to an increase in feelings of euphoria, energy, and alertness. This compound also has some affinity for the serotonin transporter, but its effects on serotonin are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and decreased appetite. However, these effects are often accompanied by negative side effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide has been used extensively in animal studies to investigate its effects on behavior, cognition, and addiction. It is a potent stimulant with high affinity for dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, due to its potent psychoactive effects, this compound must be used with caution in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide. One area of interest is the development of medications that target the dopamine and norepinephrine transporters, similar to this compound but without the psychoactive effects. Another area of interest is the investigation of the long-term effects of this compound use, particularly on cognitive function and mental health. Finally, further research is needed to better understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide involves the reaction of 4'-methylpropiophenone with methylamine and methylsulfonyl chloride, followed by the reaction of the resulting intermediate with 1-methyl-4-piperidone and acetic anhydride. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been shown to have high affinity for the dopamine and norepinephrine transporters, leading to increased dopamine and norepinephrine release in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
This compound has been used in animal studies to investigate its effects on behavior, cognition, and addiction. It has been shown to produce locomotor stimulation, hyperthermia, and increased self-administration in rodents. In addition, this compound has been used in vitro to study its effects on dopamine and norepinephrine transporters, as well as its potential as a medication for the treatment of depression and obesity.
Eigenschaften
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]-N-(1-methylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-18-10-8-13(9-11-18)17-16(20)12-23-15-6-4-14(5-7-15)19(2)24(3,21)22/h4-7,13H,8-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYQEFLLGHTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-phenoxyethyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5368896.png)
![N~2~-acetyl-N~1~-{[1-(hydroxymethyl)cyclobutyl]methyl}-N~1~-methyl-D-alaninamide](/img/structure/B5368917.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5368926.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(2-oxo-1(2H)-pyrimidinyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5368930.png)


![4-[4-(2-methoxyethoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5368946.png)
![N-(4-isopropylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B5368947.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5368971.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![4-(5-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}pyrimidin-2-yl)morpholine](/img/structure/B5369003.png)
![2-[2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-diethyl-N,N-dimethyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5369004.png)